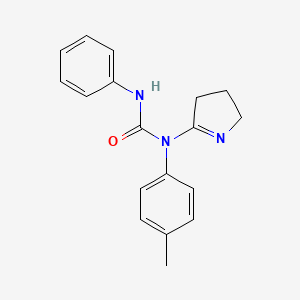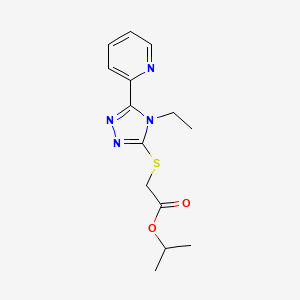
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-méthylphényl)-3-phénylurée est un composé organique synthétique caractérisé par sa structure unique, qui comprend un cycle pyrrole, un groupe méthylphényle et un fragment de phénylurée. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-méthylphényl)-3-phénylurée implique généralement les étapes suivantes :
Formation du cycle pyrrole : Le cycle pyrrole peut être synthétisé par la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec l’ammoniac ou une amine primaire en milieu acide.
Attachement du groupe méthylphényle : Le groupe méthylphényle peut être introduit par une réaction d’alkylation de Friedel-Crafts, où un composé aromatique réagit avec un halogénure d’alkyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium.
Formation du fragment de phénylurée : Le fragment de phénylurée est généralement formé par réaction d’un isocyanate avec une amine. Dans ce cas, l’isocyanate de phényle réagit avec le groupe amine sur le cycle pyrrole.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l’utilisation de criblage à haut débit pour identifier les catalyseurs et les solvants les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-méthylphényl)-3-phénylurée peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, ce qui peut conduire à la formation de dérivés contenant des carbonyles.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant de l’hydrogène gazeux en présence d’un catalyseur au palladium, ce qui conduit à la saturation du cycle pyrrole.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles aromatiques, où des dérivés halogénés peuvent être formés en utilisant des réactifs comme les halogènes ou les agents halogénants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrogène gazeux (H₂) avec du palladium sur carbone (Pd/C)
Substitution : Halogènes (Cl₂, Br₂), agents halogénants (N-bromosuccinimide)
Principaux produits
Oxydation : Dérivés carbonylés tels que les aldéhydes ou les cétones
Réduction : Dérivés pyrroliques saturés
Substitution : Composés aromatiques halogénés
4. Applications de la recherche scientifique
La 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-méthylphényl)-3-phénylurée a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisée dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-méthylphényl)-3-phénylurée dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. La structure du composé lui permet de s’insérer dans les sites actifs des enzymes ou de se lier aux récepteurs, influençant ainsi les voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phényl-3-(4-méthylphényl)urée : Structure similaire mais motif de substitution différent.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-chlorophényl)-3-phénylurée : Contient un atome de chlore au lieu d’un groupe méthyle.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-méthylphényl)-3-(4-méthoxyphényl)urée : Contient un groupe méthoxy sur le cycle phényle.
Unicité
La 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-méthylphényl)-3-phénylurée est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent en chimie synthétique et médicinale.
Propriétés
Numéro CAS |
307325-40-2 |
|---|---|
Formule moléculaire |
C18H19N3O |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C18H19N3O/c1-14-9-11-16(12-10-14)21(17-8-5-13-19-17)18(22)20-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22) |
Clé InChI |
DJHVRFHAGRTBFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3 |
Solubilité |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide](/img/structure/B12136846.png)
![2-[3-(4-chlorophenyl)-4-oxo(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(3-methylphenyl)acetamide](/img/structure/B12136853.png)
![N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide](/img/structure/B12136865.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136876.png)
![acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12136891.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136898.png)

![1-[(3,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B12136902.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136910.png)
![5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136914.png)
![methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12136920.png)

![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136930.png)
